

An In-depth Technical Guide to Boc-Ala(4-pyridyl)-OH (C₁₃H₁₈N₂O₄)

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Compound of Interest

Compound Name: Boc-Ala(4-pyridyl)-OH

Cat. No.: B558396

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-3-(4-pyridyl)-alanine, commonly referred to as **Boc-Ala(4-pyridyl)-OH**. With an empirical formula of C₁₃H₁₈N₂O₄, this non-natural amino acid derivative is a pivotal building block in modern medicinal chemistry and drug discovery. The incorporation of a 4-pyridyl ring into the alanine scaffold offers unique physicochemical properties, including enhanced hydrophilicity and the potential for specific biological interactions, making it a valuable tool in peptide synthesis and the development of novel therapeutics. This document details the compound's properties, provides a representative synthesis protocol, discusses its primary applications, and outlines its key spectral characteristics.

Physicochemical Properties

Boc-Ala(4-pyridyl)-OH is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value
Molecular Formula	C13H18N2O4
Molecular Weight	266.29 g/mol [1][2]
CAS Number	37535-57-2[1][2][3]
Melting Point	224-232 °C[3]
Appearance	White to off-white powder[3]
Purity	≥97.0% (HPLC)[2]
Optical Rotation	[α] _{20/D} = -30 ± 1° (c=1 in DMF)[3]
Storage Temperature	2-8°C[2]

Synthesis of Boc-Ala(4-pyridyl)-OH

While a specific protocol for the synthesis of **Boc-Ala(4-pyridyl)-OH** is not readily available in peer-reviewed literature, a reliable method can be adapted from the synthesis of its isomer, Boc-3-(3-pyridyl)-L-alanine. The following is a representative experimental protocol.

Experimental Protocol: N-Boc Protection of L-4-Pyridylalanine

This procedure involves the reaction of L-4-pyridylalanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to protect the α-amino group.

Materials:

- L-4-Pyridylalanine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Anhydrous potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water

- Ethyl acetate
- Citric acid
- Sodium chloride (NaCl)
- Magnesium sulfate (MgSO₄)
- Diethyl ether

Procedure:

- To an ice-cooled, stirred suspension of L-4-pyridylalanine (1 equivalent) in water, add anhydrous potassium carbonate (1 equivalent).
- Slowly add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane dropwise over a period of 10-15 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
- Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
- Extract the aqueous residue with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.
- Adjust the pH of the aqueous solution to approximately 3 by the addition of solid citric acid.
- Saturate the aqueous layer with solid sodium chloride and extract the product with multiple portions of ethyl acetate.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure until the product begins to crystallize.
- Cool the solution at 0-4°C for several hours to complete crystallization.
- Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, **Boc-Ala(4-pyridyl)-OH**.

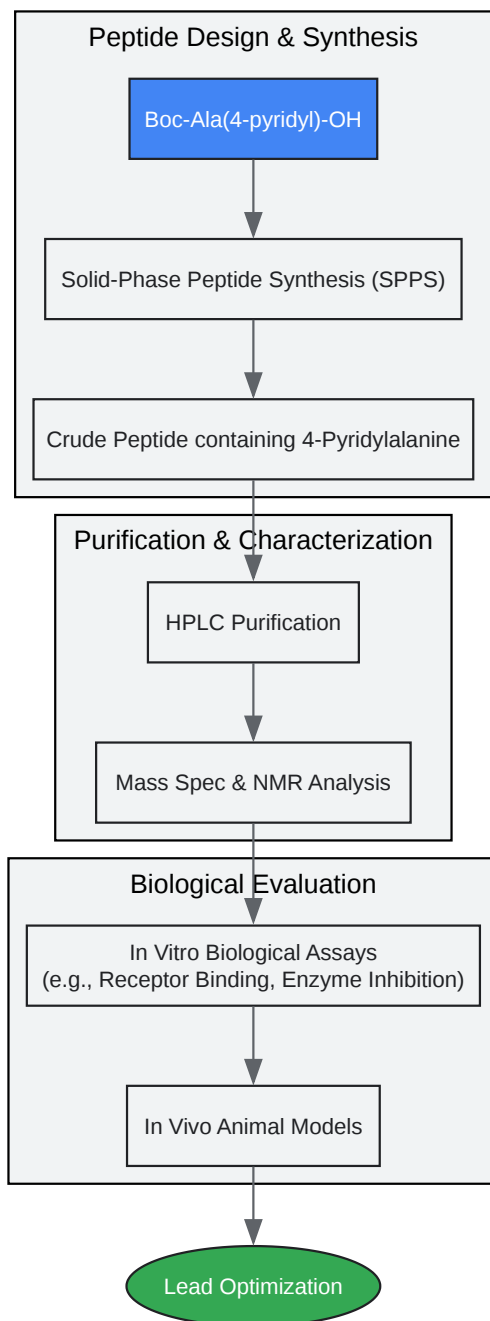
Applications in Drug Discovery and Peptide Synthesis

Boc-Ala(4-pyridyl)-OH is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. The introduction of the 4-pyridyl moiety can significantly influence the biological activity, stability, and pharmacokinetic properties of a peptide.

Key applications include:

- **Enhanced Solubility and Hydrophilicity:** The pyridine ring increases the polarity of the amino acid side chain, which can improve the aqueous solubility of the resulting peptide. This is a critical factor in overcoming formulation challenges for peptide drugs[4][5][6].
- **Modulation of Biological Activity:** The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, potentially leading to altered binding affinities and specificities for biological targets such as receptors and enzymes. Pyridylalanine derivatives have been incorporated into analogs of hormones like glucagon to enhance their therapeutic profiles[4][5][6].
- **Development of Novel Therapeutics:** This unnatural amino acid is used in the design of novel drug candidates for a range of conditions, including neurological and metabolic diseases[7]. Its unique structure allows for the creation of peptides with tailored properties.

Workflow: Incorporation of Boc-Ala(4-pyridyl)-OH in Peptide-Based Drug Development

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Caption: Workflow for incorporating **Boc-Ala(4-pyridyl)-OH** into peptide-based drug development.

Spectroscopic Data

While a publicly available, comprehensive set of spectra for **Boc-Ala(4-pyridyl)-OH** is limited, its structure can be confirmed using standard spectroscopic techniques. Below are the expected characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the Boc group, the alanine backbone, and the 4-pyridyl ring.

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
tert-butyl (Boc)	~1.4	singlet	9H
β -CH ₂	~3.0 - 3.3	multiplet	2H
α -CH	~4.3 - 4.6	multiplet	1H
NH (amide)	~5.0 - 5.5	doublet	1H
Pyridyl H (2,6)	~8.5	doublet	2H
Pyridyl H (3,5)	~7.2	doublet	2H
COOH	~10.0 - 12.0	broad singlet	1H

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

Carbon	Expected Chemical Shift (δ , ppm)
tert-butyl (Boc)	~28
C(CH ₃) ₃ (Boc)	~80
β -C	~38
α -C	~54
Pyridyl C (3,5)	~124
Pyridyl C (4)	~148
Pyridyl C (2,6)	~150
C=O (Boc)	~155
C=O (acid)	~174

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.

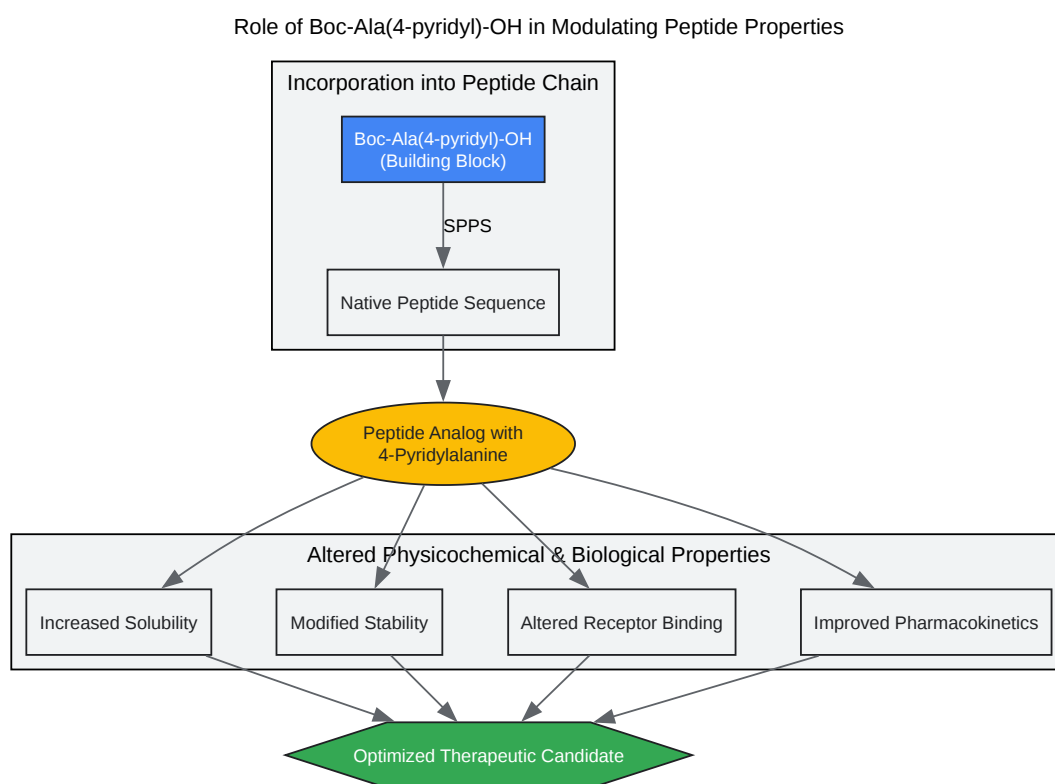
Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (acid)	2500-3300 (broad)	Carboxylic acid O-H stretch
N-H (amide)	3300-3500	N-H stretch
C-H (sp ³)	2850-3000	Alkyl C-H stretch
C=O (acid)	1700-1725	Carboxylic acid carbonyl stretch
C=O (urethane)	1680-1700	Boc carbonyl stretch
C=N, C=C (pyridyl)	1580-1610	Aromatic ring stretches

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), **Boc-Ala(4-pyridyl)-OH** is expected to show a prominent protonated molecular ion $[M+H]^+$ at m/z 267.13. A common fragmentation pattern for Boc-protected amino acids is the loss of the Boc group or components thereof.

Expected Fragments:

- m/z 211.09: Loss of isobutylene (-56 Da) from the Boc group.
- m/z 167.08: Loss of the entire Boc group (-100 Da).
- m/z 121.05: Cleavage of the alanine backbone, yielding the pyridylmethyl cation.



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Caption: Role of **Boc-Ala(4-pyridyl)-OH** in modulating peptide properties for therapeutic applications.

Conclusion

Boc-Ala(4-pyridyl)-OH is a valuable and versatile building block for researchers in peptide chemistry and drug development. Its unique structural features, particularly the hydrophilic and

interactive pyridyl moiety, provide a powerful tool for optimizing the properties of peptide-based drug candidates. This guide has summarized its key characteristics, a practical synthesis approach, its role in therapeutic design, and its expected spectral data to support its application in a research and development setting.

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